1-(3-Bromophenyl)-2,2-difluoropropan-1-ol
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Overview
Description
1-(3-Bromophenyl)-2,2-difluoropropan-1-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, along with two fluorine atoms and a hydroxyl group on a propane backbone
Mechanism of Action
Target of Action
Bromophenyl compounds have been associated with the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
In the context of the suzuki–miyaura coupling, bromophenyl compounds are known to participate in transmetalation, a process where an organic group is transferred from boron to palladium .
Biochemical Pathways
Bromophenyl compounds are known to be involved in the suzuki–miyaura cross-coupling reaction, which is a key process in the synthesis of various organic compounds .
Pharmacokinetics
A related compound, 1-(3’-bromophenyl)-heliamine, was found to be quickly absorbed into the blood circulatory system, with a maximum concentration (cmax) of 56865 ± 12214 ng/mL reached 100 ± 045 h after oral administration .
Result of Action
Bromophenyl compounds are known to participate in the suzuki–miyaura coupling, a key process in the synthesis of various organic compounds .
Action Environment
It is known that the suzuki–miyaura coupling, in which bromophenyl compounds participate, can be influenced by various factors such as temperature, solvent, and the presence of a base .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo phase-I metabolic reactions such as demethylation, dehydrogenation, and epoxidation, and phase II reactions to form glucuronide and sulfate metabolites .
Metabolic Pathways
It is known that the compound can undergo phase-I metabolic reactions such as demethylation, dehydrogenation, and epoxidation, and phase II reactions to form glucuronide and sulfate metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-2,2-difluoropropan-1-ol typically involves the reaction of 3-bromobenzaldehyde with difluoromethyl magnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure the purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety during the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-2,2-difluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2,2-difluoropropanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.
Major Products Formed:
Oxidation: 1-(3-Bromophenyl)-2,2-difluoropropanone.
Reduction: 2,2-Difluoropropanol.
Substitution: 1-(3-Azidophenyl)-2,2-difluoropropan-1-ol or 1-(3-Cyanophenyl)-2,2-difluoropropan-1-ol.
Scientific Research Applications
1-(3-Bromophenyl)-2,2-difluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated
Properties
IUPAC Name |
1-(3-bromophenyl)-2,2-difluoropropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-9(11,12)8(13)6-3-2-4-7(10)5-6/h2-5,8,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQNUALKQFFQJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Br)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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